- A chemically-responsive bis-acridinium receptor, New Journal of Chemistry, 2018, 42(6), 4728-4734

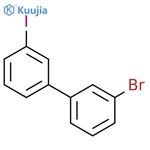

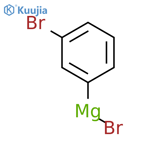

Cas no 95962-62-2 (1,3-Bis(3-bromophenyl)benzene)

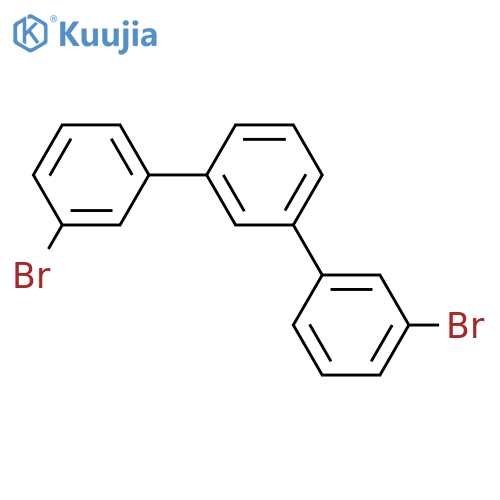

1,3-Bis(3-bromophenyl)benzene structure

Nome del prodotto:1,3-Bis(3-bromophenyl)benzene

Numero CAS:95962-62-2

MF:C18H12Br2

MW:388.095883369446

MDL:MFCD28138089

CID:751614

PubChem ID:354333361

1,3-Bis(3-bromophenyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,1':3',1''-Terphenyl, 3,3''-dibromo-

- 3,3''-Dibromo-1,1':3',1''-terphenyl

- 1,3-bis(3-bromophenyl)benzene

- 3,3-dibromo-1,1:3,1-Terphenyl

- 3,3''-DIBROMO-M-TERPHENYL

- 1,1':3',1''-Terphenyl,3,3''-dibromo

- 3,3''-Dibrom-m-terphenyl

- OL10133

- D4999

- 3-bromo-3'-(3-bromophenyl)-1,1'-biphenyl

- 3,3′′-Dibromo-1,1′:3′,1′′-terphenyl (ACI)

- m-Terphenyl, 3,3′′-dibromo- (7CI)

- 3,3"-Dibromo-1,1′:3′,1"-terphenyl

- F16137

- 95962-62-2

- AKOS027460731

- MFCD28138089

- AS-63236

- DTXSID70477346

- DA-24814

- SCHEMBL191276

- CS-0182940

- YSZC1929

- SB66577

- VDA96262

- 1,3-Bis(3-bromophenyl)benzene

-

- MDL: MFCD28138089

- Inchi: 1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H

- Chiave InChI: FGKHIPSLESGJNR-UHFFFAOYSA-N

- Sorrisi: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=CC=2)C=CC=1

Proprietà calcolate

- Massa esatta: 385.93100

- Massa monoisotopica: 385.93058g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 20

- Conta legami ruotabili: 2

- Complessità: 276

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 6.6

- Superficie polare topologica: 0

Proprietà sperimentali

- Densità: 1.537±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 53.0 to 57.0 deg-C

- Punto di ebollizione: 225°C/0.4mmHg(lit.)

- Punto di infiammabilità: 260.8±22.4 °C

- Solubilità: Insuluble (2.5E-5 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 6.54560

- Pressione di vapore: 0.0±1.0 mmHg at 25°C

1,3-Bis(3-bromophenyl)benzene Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h1106 può essere dannoso per inalazione

-

Dichiarazione di avvertimento:

P264 lavare accuratamente dopo il trattamento

p280 indossare guanti protettivi / indossare indumenti protettivi / indossare maschere protettive / indossare maschere protettive

p305 se negli occhi

p351 risciacquare attentamente con acqua per alcuni minuti

p338 rimuovere le lenti a contatto (se presenti) e facile da usare, continuare a risciacquare

p337 se l'irritazione oculare persiste

p1086 chiedere consiglio medico / assistenza - Numero di trasporto dei materiali pericolosi:3152

- Istruzioni di sicurezza: H303 può essere dannoso per ingestione +h313 può essere dannoso per contatto con la pelle +h1106 può essere dannoso per inalazione

- PackingGroup:II

- Classe di pericolo:9

- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio

1,3-Bis(3-bromophenyl)benzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-5g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 5g |

¥2986.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-100mg |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 100mg |

¥165.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-250mg |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 250mg |

¥275.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D750647-5g |

1,1':3',1''-Terphenyl, 3,3''-dibromo- |

95962-62-2 | 97.0% | 5g |

$290 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253610-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 98% | 1g |

¥610.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4999-200mg |

1,3-Bis(3-bromophenyl)benzene |

95962-62-2 | 97.0%(GC) | 200mg |

¥220.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74655-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 97% | 1g |

¥578.0 | 2023-09-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4999-200MG |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | >97.0%(GC) | 200mg |

¥70.00 | 2024-04-15 | |

| Ambeed | A337449-1g |

3,3''-Dibromo-1,1':3',1''-terphenyl |

95962-62-2 | 97% | 1g |

$59.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4999-1g |

1,3-Bis(3-bromophenyl)benzene |

95962-62-2 | 97.0%(GC) | 1g |

¥720.0 | 2022-06-10 |

1,3-Bis(3-bromophenyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Preparation of bisanthracene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Studies of polyphenyls and polyphenylenes. XIII. Syntheses and physical properties of several polyphenylenes containing mixed linkages, Bulletin of the Chemical Society of Japan, 1984, 57(12), 3494-506

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; overnight, 80 °C; 6 - 8 h, 100 °C

Riferimento

- Electroactive benzofluorene aromatic polyamine derivatives and organic electronic devices comprising them as photoactive organic layer, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Synthesis of polynuclear cyclophanes, Science of Synthesis, 2010, 45, 1311-1348

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Riferimento

- Arylamine polymers, organic field-effect light-emitting element materials, arylamine polymer compositions and organic field-effect light-emitting elements, organic EL displays, and organic EL illuminating, Japan, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Riferimento

- Manufacture of conjugated polymer, insolubilized polymer and compositions for organic electroluminescent device material, organic EL display and organic EL illuminator, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 24 h, reflux

Riferimento

- Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(33), 8516-8526

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 17 h, 80 °C

Riferimento

- Organic electroluminescent element including compound having four or more carbazolyl groups, method for manufacturing same and novel carbazole derivative, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 8 h, reflux

Riferimento

- Organic electroluminescent devices, their films, compositions, and charge-transporting low molecule coating materials therefor, Japan, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4.5 h, 80 °C

Riferimento

- Polymer compound, reticulated polymer compound produced by crosslinking the polymer compound, composition for organic electroluminescent (EL) element, organic EL element, organic EL display, and organic EL lighting, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; rt → 80 °C; 4 h, 80 °C

Riferimento

- Compound for organic electroluminescent device and organic electroluminescent device using the same, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; 19 h, 75 °C

Riferimento

- Organic electroluminescent device, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt; 8 h, reflux

Riferimento

- Diarylpyrenes, materials and compositions containing them for organic electroluminescent devices, and the organic electroluminescent devices, Japan, , ,

1,3-Bis(3-bromophenyl)benzene Raw materials

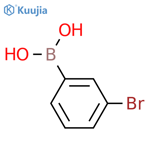

- 3-Bromophenylboronic acid

- 1-Bromo-3-iodobenzene

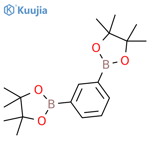

- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 1,3-Diiodobenzene

- 3-Bromophenylmagnesium bromide, 0.50 M in THF

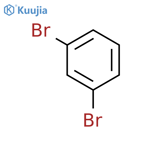

- 1,3-Dibromobenzene

- 3-Bromo-3'-iodo-1,1'-biphenyl

- 2-Cyclohexen-1-one, 3-(3-bromophenyl)-

1,3-Bis(3-bromophenyl)benzene Preparation Products

1,3-Bis(3-bromophenyl)benzene Letteratura correlata

-

A. Gosset,Z. Xu,F. Maurel,L.-M. Chamoreau,S. Nowak,G. Vives,C. Perruchot,V. Heitz,H.-P. Jacquot de Rouville New J. Chem. 2018 42 4728

95962-62-2 (1,3-Bis(3-bromophenyl)benzene) Prodotti correlati

- 2387081-61-8(1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid)

- 2229631-43-8(1,1-difluoro-2-2-(pyrrolidin-1-yl)pyridin-3-ylpropan-2-amine)

- 59748-15-1(4-(pentyloxy)-4'-biphenylcarboxylic acid)

- 2228923-01-9(1-(2-chloro-6-methylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 921846-91-5(N-benzyl-2-(2-{(2-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)

- 1805539-24-5(3-(Chloromethyl)-5-(difluoromethyl)-6-hydroxy-2-iodopyridine)

- 1784648-12-9(5-aminopyridazine-4-carbonitrile)

- 136210-00-9(N-(4-chloro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide)

- 946714-65-4(3-(3-Ethoxyphenoxy)piperidine)

- 1803609-75-7(piperidin-4-yl N,N-dimethylcarbamate hydrochloride)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:95962-62-2)3,3''-DibroMo-1,1':3',1''-terphenyl

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:95962-62-2)1,3-Bis(3-bromophenyl)benzene

Purezza:99%

Quantità:5g

Prezzo ($):240.0